1-[(Benzyloxy)methyl]cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
66222-30-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(phenylmethoxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H20O2/c15-14(9-5-2-6-10-14)12-16-11-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |
InChI Key |
XASUTGKBPSTLLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyloxy Methyl Cyclohexan 1 Ol and Analogous Benzyloxy Substituted Cyclohexanols
Strategies Employing Cyclohexanone (B45756) Precursors via Carbonyl Addition and Subsequent Transformations.
A highly convergent approach to 1-[(benzyloxy)methyl]cyclohexan-1-ol involves the initial synthesis of a cyclohexanone derivative bearing the benzyloxymethyl group at the C2 position, namely 2-(benzyloxymethyl)cyclohexanone. This intermediate serves as a versatile platform for subsequent carbonyl addition reactions to construct the desired tertiary alcohol. The synthesis of this key ketone can be achieved through the regioselective alkylation of a pre-formed cyclohexanone enolate with a suitable benzyloxymethyl halide. For instance, the kinetically controlled deprotonation of cyclohexanone with a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) generates the lithium enolate, which can then be alkylated with an electrophile such as benzyl (B1604629) chloromethyl ether. libretexts.org
Once 2-(benzyloxymethyl)cyclohexanone is obtained, the final quaternary center can be installed through standard carbonyl addition chemistry.
Metal-Hydride Mediated Reductions and Organometallic Additions.acs.org
This subsection outlines two distinct pathways from the 2-(benzyloxymethyl)cyclohexanone precursor. To synthesize the parent compound, this compound, an organometallic addition is required. Conversely, if the ketone were to be reduced, it would lead to the analogous secondary alcohol, this compound, which falls under the category of analogous benzyloxy-substituted cyclohexanols.
Organometallic Additions: The addition of organometallic reagents to the carbonyl group of 2-(benzyloxymethyl)cyclohexanone provides a direct route to tertiary alcohols. For the synthesis of the title compound where a hydroxymethyl group is added, a reagent such as methyllithium (B1224462) or a methyl Grignard reagent (methylmagnesium bromide) would be used, followed by an aqueous workup. The nucleophilic methyl group attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and generating a magnesium or lithium alkoxide intermediate. Subsequent protonation with a mild acid, like ammonium (B1175870) chloride solution, yields the final tertiary alcohol, this compound. This method is highly effective for creating quaternary centers. stackexchange.com
Metal-Hydride Mediated Reductions: For the synthesis of analogous secondary alcohols, the ketone can be reduced using complex metal hydrides. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) serve as sources of a hydride ion (H⁻). stackexchange.com The hydride attacks the carbonyl carbon, and after acidic or aqueous workup, the corresponding secondary alcohol, 2-(benzyloxymethyl)cyclohexan-1-ol, is formed. LiAlH₄ is a significantly more powerful reducing agent than NaBH₄ and must be used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, with a separate aqueous workup step. NaBH₄ is milder and can be used in protic solvents like methanol (B129727) or ethanol.
| Reagent | Substrate | Product | Solvent | Typical Yield |
| CH₃MgBr, then H₃O⁺ | 2-(Benzyloxymethyl)cyclohexanone | 1-(Benzyloxymethyl)-1-methylcyclohexan-1-ol | THF | Good to Excellent |
| LiAlH₄, then H₂O | 2-(Benzyloxymethyl)cyclohexanone | 2-(Benzyloxymethyl)cyclohexan-1-ol | THF / Ether | High |
| NaBH₄ | 2-(Benzyloxymethyl)cyclohexanone | 2-(Benzyloxymethyl)cyclohexan-1-ol | Methanol | High |
This interactive table summarizes the transformation of a key ketone intermediate into different cyclohexanol (B46403) derivatives.
Base-Catalyzed Cyclization and Addition Reactions for Polysubstituted Cyclohexanol Derivatives.orgsyn.org
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to create a six-membered ring. uoc.grwikipedia.org This methodology can be adapted to synthesize polysubstituted cyclohexanol precursors. In a hypothetical pathway, a benzyloxy-substituted Michael acceptor, such as 4-(benzyloxy)but-3-en-2-one, could react with a ketone enolate, like that of cyclohexanone itself.
The reaction sequence begins with the base-catalyzed Michael addition of the cyclohexanone enolate to the benzyloxy-substituted α,β-unsaturated ketone. This forms a 1,5-diketone intermediate which still contains the benzyloxy moiety. Upon further treatment with base, this diketone undergoes an intramolecular aldol condensation, where an enolate formed at one of the ketone's α-carbons attacks the other carbonyl group, forming a new six-membered ring. libretexts.org The initial product is a β-hydroxy ketone, which can be readily dehydrated under the reaction conditions to yield a cyclohexenone derivative. This resulting enone can then be subjected to reduction (e.g., with NaBH₄) to afford a polysubstituted cyclohexanol derivative containing the benzyloxy group. The exact substitution pattern depends on the choice of the initial Michael acceptor and the ketone.
Enamine and Manganese(III)-Mediated Allylation Approaches with Cyclohexanone Derivatives.uoc.gr
Enamine Approaches: An alternative to direct enolate alkylation for the synthesis of 2-(benzyloxymethyl)cyclohexanone involves the use of an enamine intermediate. Enamines are formed by the reaction of a ketone, such as cyclohexanone, with a secondary amine like morpholine (B109124) or pyrrolidine, typically with acid catalysis and removal of water. orgsyn.org These enamines are nucleophilic at the α-carbon and react readily with electrophiles. The morpholine enamine of cyclohexanone can be alkylated with an active halide like benzyl bromomethyl ether. Subsequent hydrolysis of the resulting iminium salt intermediate regenerates the ketone functionality, yielding the desired 2-(benzyloxymethyl)cyclohexanone, which can then be converted to the target alcohol as described in section 2.1.1. youtube.com
Manganese(III)-Mediated Approaches: Manganese(III) acetate (B1210297) is a one-electron oxidizing agent that can generate carbon-centered radicals from compounds with acidic C-H bonds, such as ketones or carboxylic acids. nih.gov This radical can then add to an alkene in an intermolecular or intramolecular fashion. A synthetic route to a benzyloxy-substituted cyclohexanol could be envisioned starting from a radical precursor like benzyloxyacetic acid. Oxidation with Mn(OAc)₃ would form a benzyloxymethylcarbonyl radical. In the presence of an appropriately functionalized alkene, this radical could undergo addition and subsequent cyclization or further transformation. For example, the radical addition to an alkene like 1-allylcyclohexanol (B74781) could, after subsequent reaction steps, potentially lead to a complex benzyloxy-substituted bicyclic or spirocyclic cyclohexanol derivative. nih.gov
Direct Functionalization and Derivatization of Cyclohexanol Scaffolds.
This complementary strategy begins with a pre-formed cyclohexanol or cyclohexanediol and focuses on the direct installation of the benzyloxymethyl group or the selective benzylation of a hydroxyl group.
Alkylation Reactions for Benzyloxymethyl Moiety Installation.researchgate.netresearchgate.net
A direct and conceptually simple approach involves the O-alkylation of a suitable cyclohexanol precursor. The synthesis could start from the commercially available 1-(hydroxymethyl)cyclohexan-1-ol. This diol possesses both a primary and a tertiary hydroxyl group. The primary hydroxyl group is significantly more reactive and less sterically hindered, allowing for its selective alkylation.
The reaction is typically performed by first deprotonating the alcohol with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like dimethylformamide (DMF) or THF. rsc.org The resulting alkoxide is a potent nucleophile that readily reacts with benzyl bromide or benzyl chloride in an SN2 reaction. The addition of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide (TBAI), can accelerate the reaction. rsc.org This procedure selectively forms the benzyl ether at the primary position, directly yielding the target compound, this compound.
| Base | Alkylating Agent | Catalyst | Solvent | Product |
| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | TBAI (catalytic) | DMF | This compound |
| Potassium Hydride (KH) | Benzyl Chloride (BnCl) | None | THF | This compound |
This interactive table outlines typical conditions for the selective O-alkylation of 1-(hydroxymethyl)cyclohexan-1-ol.
Selective Benzylation of Polyhydroxyl Systems.wikipedia.orgorgsyn.orgresearchgate.netmasterorganicchemistry.com
When synthesizing analogues of the target compound from polyol precursors like cyclohexane-1,2-diol, regioselectivity becomes a critical challenge. Achieving monobenzylation over dibenzylation, and selecting between two chemically similar secondary hydroxyl groups (e.g., in cis- or trans-cyclohexane-1,2-diol), requires specialized methods.
One of the most effective strategies for regioselective alkylation of diols involves the use of organotin reagents. researchgate.net The diol is first treated with a stoichiometric or catalytic amount of a dialkyltin oxide, such as dibutyltin (B87310) oxide (Bu₂SnO), or a dialkyltin dichloride. researchgate.net This forms a cyclic stannylene acetal (B89532) intermediate. In this five-membered ring structure, one of the oxygen atoms is rendered significantly more nucleophilic than the other. Subsequent addition of benzyl bromide in the presence of a promoter like cesium fluoride (B91410) (CsF) or a quaternary ammonium salt leads to the selective benzylation of the more activated hydroxyl group. researchgate.netacs.org This method has proven highly effective for achieving high regioselectivity in the monoalkylation of various diols, particularly in carbohydrate chemistry, and is directly applicable to the selective benzylation of cyclohexanediol isomers. researchgate.net
| Substrate | Tin Reagent (Equivalents) | Promoter | Benzylating Agent | Regioselectivity (Major Product) |
| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Bu₂SnCl₂ (0.1) | TBABr | Benzyl Chloride | High (C2-OH) |
| Methyl α-D-mannopyranoside | Bu₂SnO (1.1) | CsF | Benzyl Bromide | High (C3-OH) |
| cis-Cyclohexane-1,2-diol (analogous) | Bu₂SnCl₂ (0.1) | TBABr | Benzyl Bromide | Predicted High |
This interactive table presents data on organotin-catalyzed regioselective benzylation of diols, with an analogous prediction for a cyclohexanediol substrate.
Considerations for Enantioselective and Diastereoselective Synthesis of Chiral Benzyloxy-Substituted Cyclohexanol Systems.nih.govnih.gov
While this compound is achiral, the introduction of substituents on the cyclohexyl ring or at the carbinol carbon would render the molecule chiral, necessitating stereoselective synthetic methods. The principles of enantioselective and diastereoselective synthesis are critical for producing single stereoisomers of analogous benzyloxy-substituted cyclohexanols.
Enantioselective synthesis can be achieved through various methods, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, the asymmetric reduction of a precursor ketone, such as 1-(benzyloxymethyl)cyclohexyl ketone, using a chiral reducing agent like a CBS catalyst (Corey-Bakshi-Shibata) could provide the chiral alcohol with high enantiomeric excess.
Diastereoselective synthesis becomes important when a molecule contains multiple stereocenters. The relative orientation of these centers can be controlled by substrate-directed reactions, where the existing stereochemistry of the molecule influences the approach of reagents, or by reagent-controlled reactions, where a chiral reagent dictates the stereochemical outcome. cureffi.org For example, in the synthesis of a substituted cyclohexanol, the diastereoselectivity of a reduction or an addition reaction to a cyclohexanone precursor can be influenced by the steric bulk of existing substituents, guiding the incoming nucleophile to the less hindered face of the ring. cureffi.org Cascade reactions, such as Michael-aldol domino reactions, have been shown to be powerful tools for the rapid assembly of highly substituted cyclohexanone skeletons with excellent diastereoselectivity. beilstein-journals.org
Exploration of Green Chemistry Principles and Sustainable Approaches in Synthetic Route Design for this compound.
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. ijcce.ac.ir The synthesis of this compound can be made more sustainable by considering several of the twelve principles of green chemistry.
One key principle is the use of catalytic reagents instead of stoichiometric ones. In the context of the Williamson ether synthesis, developing a catalytic method for benzylation would be a significant green improvement. Research has shown that organotin compounds can catalyze the regioselective benzylation of diols, potentially reducing the need for stoichiometric amounts of strong base. rsc.org
Another principle is the use of safer solvents. Traditional solvents for the Williamson ether synthesis, such as DMF and DMSO, are effective but have environmental and health concerns. The development of syntheses in greener solvents like water, ethanol, or even under solvent-free conditions represents a major advance. Surfactant-assisted Williamson ether synthesis in aqueous media is an emerging green methodology.
Atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is another important consideration. The Williamson ether synthesis has a good atom economy, but the formation of a salt byproduct is unavoidable. Alternative etherification methods that produce only water as a byproduct are highly desirable.
Finally, reducing the number of synthetic steps, particularly those involving protection and deprotection, is a core tenet of green chemistry. While protecting groups are often necessary, designing a synthetic route that minimizes their use can save resources and reduce waste. This might involve developing more selective reagents that can differentiate between hydroxyl groups without the need for protection.
| Green Chemistry Principle | Traditional Approach | Greener Alternative |
|---|---|---|
| Catalysis | Stoichiometric base (e.g., NaH) | Organotin or other catalytic systems for benzylation |
| Safer Solvents | DMF, DMSO, THF | Aqueous media (with surfactants), ethanol, or solvent-free conditions |
| Atom Economy | Good, but produces salt byproduct | Direct dehydration of alcohols (produces water as byproduct) |
| Reduce Derivatives | Potential use of multiple protecting groups | Selective enzymatic or catalytic reactions to avoid protection/deprotection |
Chemical Reactivity and Mechanistic Transformations of 1 Benzyloxy Methyl Cyclohexan 1 Ol Derivatives
Reactions Involving the Cyclohexanol (B46403) Core and its Configurational Stability
The reactivity of the cyclohexanol core in 1-[(benzyloxy)methyl]cyclohexan-1-ol is characteristic of tertiary alcohols. These reactions often proceed through carbocation intermediates, leading to a variety of potential products through rearrangement, elimination, and substitution pathways.
Ring Opening and Rearrangement Reactions
Acid-catalyzed dehydration of cyclohexanol derivatives is a common method for introducing unsaturation. In the case of tertiary alcohols like this compound, the reaction typically proceeds via an E1 mechanism. The first step involves the protonation of the hydroxyl group by a strong acid, forming a good leaving group (water). umass.eduyoutube.com Departure of water generates a tertiary carbocation. This intermediate can then undergo rearrangement to form a more stable carbocation, if possible, or lose a proton from an adjacent carbon to form an alkene. youtube.com
For 1-substituted cyclohexanols, this can lead to a mixture of alkene isomers, including exocyclic and endocyclic double bonds. wpmucdn.com For instance, the dehydration of 2-methyl-1-cyclohexanol yields a mixture of 1-methyl-1-cyclohexene, 3-methyl-1-cyclohexene, and methylenecyclohexane. acs.org The product distribution is often governed by Zaitsev's rule, which predicts that the more substituted, and thus more stable, alkene will be the major product. wpmucdn.com In some cases, skeletal rearrangements, such as the Pinacol rearrangement for 1,2-diols, can occur under acidic conditions, leading to the formation of ketones. libretexts.org
Aromatization Reactions of Cyclohexanone (B45756) Derivatives and Related Polycycles
To undergo aromatization, the cyclohexanol core of this compound must first be oxidized to the corresponding cyclohexanone. This transformation can be achieved using various oxidizing agents. Once the cyclohexanone derivative is formed, dehydrogenative aromatization can yield substituted phenols. This process has garnered significant attention as it allows for the synthesis of highly substituted aromatic compounds from non-aromatic precursors. rsc.orgresearchgate.net
Catalytic dehydrogenation is a primary method for the aromatization of cyclohexanones. researchgate.net Various transition metal catalysts, including those based on palladium, nickel, and copper, have been employed for this transformation. researchgate.net For example, palladium-catalyzed aerobic dehydrogenative aromatization is an effective method for converting cyclohexanones to phenols. researchgate.net Iodine-promoted oxidative aromatization is another effective method. For instance, polysubstituted cyclohexanone derivatives can be aromatized using iodine in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures to afford functionalized biphenyls. samipubco.com These reactions provide a pathway to synthesize complex aromatic structures that might be difficult to access through traditional aromatic substitution methods. samipubco.comresearchgate.net
Cyclopropanation of Cyclohexenols and Analogous Carbocycles
Cyclopropanation of cyclohexenol (B1201834) derivatives, which can be formed by the dehydration of this compound, provides a route to bicyclo[4.1.0]heptane systems. The Simmons-Smith reaction is a widely used method for the stereospecific conversion of alkenes into cyclopropanes. wikipedia.orgnih.gov This reaction typically involves an organozinc carbenoid, generated from diiodomethane (B129776) and a zinc-copper couple, which reacts with the alkene in a concerted fashion. wikipedia.orgthermofisher.com
A key feature of the Simmons-Smith reaction is that the configuration of the double bond is preserved in the cyclopropane (B1198618) product. wikipedia.org The reaction is sensitive to steric effects, and in the case of cyclic alkenes with directing groups like hydroxyls or amines, the cyclopropanation often occurs on the same face as the directing group. rsc.org Modifications to the original Simmons-Smith protocol, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can enhance reactivity and yield. wikipedia.orgnih.govmdpi.com This reaction is a valuable tool in the synthesis of complex natural products and other biologically active molecules containing the cyclopropane motif. nih.gov
Cleavage and Functional Group Interconversion of the Benzyloxy Moiety
The benzyloxy group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions. Its removal, or debenzylation, is a critical step in many synthetic sequences and can be achieved through various reductive and oxidative methods.
Catalytic Hydrogenolysis and Hydrogen Transfer Reactions
Catalytic hydrogenolysis is one of the most common methods for the deprotection of benzyl (B1604629) ethers. chemrxiv.org The reaction involves the cleavage of the carbon-oxygen bond by hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nacatsoc.orgambeed.com The products of this reaction are the deprotected alcohol and toluene (B28343). organic-chemistry.org Other catalysts such as platinum, Raney nickel, and rhodium can also be used. tandfonline.com
Table 1: Catalysts and Conditions for Catalytic Hydrogenolysis
| Catalyst | Hydrogen Source | Conditions | Notes |
|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ gas | Room temperature to 70°C, 1 atm to 15 kg pressure | Most common and widely used catalyst. nacatsoc.orgtandfonline.com |
| Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ gas | Varies | Known as Pearlman's catalyst, often more effective for stubborn substrates. |
| Mixed Pd/C and Pd(OH)₂/C | H₂ gas | Varies | A 1:1 combination can be more efficient than either catalyst alone. tandfonline.com |
An alternative to using hydrogen gas is catalytic transfer hydrogenolysis. In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and isopropanol. utrgv.educdnsciencepub.com This technique is often faster, more convenient, and can be performed under milder conditions than traditional hydrogenolysis. utrgv.edu For example, a mixture of ammonium formate and 10% Pd/C in a suitable solvent can effectively remove benzyl ethers at room temperature or with gentle heating. utrgv.edu Low-cost metals like zinc or magnesium in combination with ammonium formate have also been reported for the debenzylation of N-benzyl, O-benzyl, and S-benzyl groups. researchgate.net
Oxidative Deprotection Methodologies (e.g., DDQ, Ozone, Photoirradiation)
Oxidative methods provide an alternative to reductive cleavage of the benzyloxy group, which is particularly useful when the molecule contains other functional groups sensitive to hydrogenation. nih.govacs.org
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a powerful oxidant for cleaving benzyl ethers, especially those with electron-donating groups on the aromatic ring, like p-methoxybenzyl (PMB) ethers. organic-chemistry.org However, simple benzyl ethers can also be cleaved with DDQ, often requiring photoirradiation to facilitate the reaction. researchgate.netnih.gov The reaction is believed to proceed through a single-electron transfer mechanism from the benzyl ether to the excited state of DDQ, leading to the formation of a radical cation, which then collapses to the deprotected alcohol and benzaldehyde. nih.govresearchgate.net Visible-light-mediated debenzylation using catalytic or stoichiometric amounts of DDQ has been developed as a mild and selective method. nih.govacs.orgnih.gov
Table 2: Oxidative Deprotection Methods for Benzyl Ethers
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| DDQ | Photoirradiation (e.g., visible light), CH₂Cl₂, H₂O | Alcohol, Benzaldehyde | Effective for substrates with hydrogenation-sensitive groups. nih.govresearchgate.netnih.gov |
| Ozone (O₃) | Low temperature (-78°C), Acetone or Methanol (B129727) | Benzoic ester, Benzoic acid, Alcohol | Mild conditions, does not affect acetals or glycosidic linkages. organic-chemistry.orgwikipedia.orgorganic-chemistry.org |
Ozone can also be used for the oxidative deprotection of benzyl ethers under relatively mild conditions. organic-chemistry.orgorganic-chemistry.org Ozonolysis of a benzyl ether at low temperatures typically yields a mixture of the corresponding alcohol, benzoic acid, and benzoic esters. organic-chemistry.orgorganic-chemistry.org Subsequent treatment, for example with sodium methoxide, can complete the debenzylation. organic-chemistry.org This method is advantageous due to its operational simplicity and compatibility with sensitive functional groups like acetals. organic-chemistry.orgbyjus.com
Photoirradiation in the presence of a suitable photocatalyst offers a modern and greener approach to debenzylation. researchgate.net Visible-light-mediated protocols have been developed that allow for the cleavage of benzyl ethers under mild conditions, tolerating a wide range of functional groups that are incompatible with traditional reductive methods. nih.govacs.org
Acid-Mediated Cleavage Reactions (e.g., Lewis Acids, Brønsted Acids)
The benzyloxymethyl group in this compound serves as a protective group for the primary alcohol, which can be removed under acidic conditions. This deprotection is a crucial step in synthetic pathways where the hydroxymethyl group requires subsequent modification. Both Lewis acids and Brønsted acids are effective in mediating this cleavage, albeit through slightly different mechanisms.
The general mechanism for acid-mediated cleavage involves the protonation or coordination of the ether oxygen to the acid. This activation facilitates the cleavage of the carbon-oxygen bond. In the case of Brønsted acids, the ether oxygen is protonated, creating a good leaving group (benzyl alcohol). For Lewis acids, coordination of the acid to the ether oxygen makes the benzylic carbon more electrophilic and susceptible to nucleophilic attack or fragmentation.
Various acidic reagents have been employed for the cleavage of benzyl ethers, and their effectiveness can be influenced by the substrate and reaction conditions. Strong acids are generally effective for cleaving benzyl ethers, although this method is best suited for substrates that can withstand harsh acidic conditions. researchgate.net
Lewis Acids: A variety of Lewis acids can be utilized to cleave benzyl ethers. For instance, tin(IV) chloride (SnCl₄) is a Lewis acid that can be used for this purpose, although its selectivity can be dependent on the substrate's functional groups. nih.govnih.gov Boron trichloride (B1173362) (BCl₃) and its dimethyl sulfide (B99878) complex (BCl₃·SMe₂) are also potent reagents for benzyl ether cleavage, often allowing for deprotection under mild conditions while tolerating a range of other functional groups. organic-chemistry.org Other Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and iron(III) chloride (FeCl₃) have also been reported to promote the cleavage of benzyl ethers. libretexts.org The mechanism is believed to involve initial coordination of the Lewis acid to the ether oxygen, followed by an attack of a Lewis base on the benzylic carbon. libretexts.org
Brønsted Acids: Strong Brønsted acids can also effect the cleavage of benzyl ethers. The protonation of the ether oxygen atom facilitates the debenzylation process. libretexts.org While specific examples for this compound are not prevalent in the literature, the general principle of using strong acids for debenzylation is a well-established method in organic synthesis. researchgate.net
| Acid Type | Reagent Example | General Reaction Conditions | Notes |
|---|---|---|---|
| Lewis Acid | BCl₃·SMe₂ | Dichloromethane or ether solvents, mild conditions | Shows good selectivity and tolerates various functional groups. organic-chemistry.org |
| Lewis Acid | BF₃·OEt₂ | Can be used for benzyl ether cleavage, though selectivity may be lower than other reagents. organic-chemistry.org | Often used in catalytic amounts. libretexts.org |
| Lewis Acid | FeCl₃ | Catalytic amounts (e.g., 10 mol%) can be effective. libretexts.org | A more environmentally friendly and inexpensive option. |
| Lewis Acid | SnCl₄ | Can be selective for benzyl ester cleavage over benzyl ethers under certain conditions. nih.govnih.gov | Reaction conditions need to be carefully controlled for selective ether cleavage. |
| Brønsted Acid | Strong acids (e.g., H₂SO₄, HCl) | Typically requires harsh conditions. | Limited to acid-insensitive substrates. researchgate.net |
Derivatization and Further Functionalization of the Hydroxyl and Benzyloxymethyl Groups.achemblock.com
The presence of both a tertiary hydroxyl group and a benzyloxymethyl group in this compound offers multiple avenues for derivatization and further functionalization. These transformations are essential for modifying the compound's properties and for its incorporation into more complex molecular architectures.
Functionalization of the Hydroxyl Group: The tertiary hydroxyl group can undergo a variety of reactions common to alcohols. However, its tertiary nature can present steric hindrance, influencing the choice of reagents and reaction conditions.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids, acid chlorides, or acid anhydrides. This reaction is often catalyzed by an acid or a base. For sterically hindered tertiary alcohols, the use of highly reactive acylating agents and specific catalysts may be necessary.
Etherification: The formation of an ether from the tertiary alcohol can be achieved under specific conditions, for example, by reaction with an alkyl halide in the presence of a strong base. However, elimination reactions can be a competing pathway, especially with secondary and tertiary alcohols.
Conversion to Halides: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). These reactions typically proceed through an SN1 mechanism for tertiary alcohols. youtube.com
Functionalization of the Benzyloxymethyl Group: The benzyloxymethyl group is generally stable but can be modified under certain conditions. Besides the acid-mediated cleavage discussed previously, other transformations can be envisaged.
Hydrogenolysis: The benzyl group can be removed via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which is a mild method for deprotection that yields toluene and the corresponding primary alcohol, 1-(hydroxymethyl)cyclohexan-1-ol.
Oxidation: While the ether linkage is generally robust, the benzylic position is susceptible to oxidation under certain conditions, potentially leading to the formation of a benzoate (B1203000) ester, which could then be hydrolyzed.
The selective functionalization of one group in the presence of the other requires careful selection of reagents and reaction conditions. For instance, the hydroxyl group can be selectively acylated in the presence of the benzyl ether, and the benzyl ether can be selectively cleaved by hydrogenolysis without affecting an ester group.
| Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Hydroxyl | Esterification | Carboxylic acid/anhydride/chloride with acid/base catalyst | Ester |
| Hydroxyl | Etherification | Alkyl halide with a strong base | Ether |
| Hydroxyl | Conversion to Alkyl Halide | SOCl₂, PBr₃, or strong hydrohalic acids (HCl, HBr) | Alkyl chloride or bromide |
| Benzyloxymethyl | Hydrogenolysis (Cleavage) | H₂, Pd/C | 1-(Hydroxymethyl)cyclohexan-1-ol and Toluene |
| Benzyloxymethyl | Oxidative Cleavage | Strong oxidizing agents | Benzoic acid and 1-hydroxycyclohexanecarbaldehyde |
Strategic Utility of 1 Benzyloxy Methyl Cyclohexan 1 Ol As a Synthetic Intermediate
Contribution to the Total Synthesis of Complex Natural Products
The strategic incorporation of functionalized cyclohexane (B81311) rings is a hallmark of many natural product syntheses. researchgate.net While specific examples detailing the use of 1-[(Benzyloxy)methyl]cyclohexan-1-ol in a completed total synthesis are not prominent in the literature, its structural framework is analogous to intermediates used in the synthesis of various natural products. The 1-(hydroxymethyl)cyclohexan-1-ol core provides a scaffold upon which further stereocenters and functional groups can be installed. beilstein-journals.org
The benzyloxy group serves as a robust protecting group for the primary alcohol, stable to a wide range of reaction conditions, which is a critical consideration in a multi-step synthesis. This allows for the selective reaction of the tertiary alcohol or modification of the cyclohexane ring without affecting the protected hydroxymethyl group. For instance, the tertiary alcohol could be eliminated to introduce a double bond, or it could be substituted via nucleophilic attack, providing a handle for further elaboration of the carbon skeleton. The cyclohexane ring itself can be a precursor to aromatic systems or can be cleaved to generate acyclic chains with defined stereochemistry.
The utility of functionalized cyclohexanols as chiral building blocks, often derived from readily available starting materials like aldohexoses, has been well-established in the synthesis of natural products such as hygromycin A and lycoricidine. researchgate.net By analogy, this compound could serve as a valuable synthon in similar synthetic endeavors, offering a pre-installed, protected C1 unit on a cyclic core.
Development of Biologically Active and Pharmacologically Relevant Molecular Scaffolds and Analogues
Cyclohexane derivatives are a cornerstone in medicinal chemistry, appearing in a vast array of pharmacologically active compounds. biosynth.com The rigid cyclohexane scaffold allows for the precise spatial arrangement of functional groups, which is crucial for effective interaction with biological targets. The this compound structure possesses features that are amenable to the generation of diverse molecular scaffolds.
The tertiary alcohol and the protected primary alcohol can be differentially functionalized to create libraries of compounds for biological screening. For example, the tertiary hydroxyl group could be esterified or etherified with various substituents to probe structure-activity relationships. nih.gov Following modifications, the benzyloxy group can be readily removed under reductive conditions to reveal the primary alcohol, which can then be further derivatized, for instance, by oxidation to an aldehyde or carboxylic acid, or by conversion to an amine. This dual functionality allows for the generation of a wide range of analogues from a common intermediate.
Research on other substituted cyclohexanols has demonstrated their potential as antimicrobial and anti-inflammatory agents. biosynth.com The specific substitution pattern of this compound could lead to novel derivatives with unique biological profiles. The lipophilic nature of the benzyl (B1604629) group could enhance membrane permeability, a desirable property for many drug candidates. The core structure is also related to aminomethylcyclohexanol derivatives, which are of interest for their potential interactions with biological targets like opioid receptors or ion channels. researchgate.net
| Compound Class | Potential Biological Activity | Key Structural Feature |
|---|---|---|
| Aminomethylcyclohexanols | Interaction with opioid receptors and ion channels | Amino group on the cyclohexyl ring |
| Substituted Cyclohexanols | Antimicrobial, Anti-inflammatory | Varied substitution patterns on the cyclohexane ring |
Integration into Convergent and Linear Synthetic Strategies for Advanced Organic Molecules
In a convergent synthesis , complex molecules are assembled from several independently synthesized fragments. This compound could serve as one of these key fragments. For instance, the tertiary alcohol could be converted into a leaving group, allowing for the coupling of the entire cyclohexyl unit with another complex fragment. Alternatively, the cyclohexane ring could be functionalized with a group (e.g., a boronic acid or a halide) that allows for cross-coupling reactions with other synthetic intermediates.
Role in the Construction of Bridged and Polycyclic Ring Systems
The construction of bridged and polycyclic ring systems is a challenging yet important area of organic synthesis, as these motifs are found in many complex natural products and biologically active molecules. nih.govnih.gov While direct examples of using this compound for this purpose are not readily found, its structure suggests several potential strategies.
One plausible approach involves the dehydration of the tertiary alcohol to form an exocyclic double bond. This olefin could then participate in intramolecular cycloaddition reactions, such as a Diels-Alder or a [3+2] cycloaddition, with a dienophile or dipole tethered to another part of the molecule, leading to the formation of a bridged or fused ring system. nih.gov The benzyloxymethyl group could play a role in directing the stereochemical outcome of such reactions.
Another potential strategy involves the conversion of the tertiary alcohol into a leaving group, followed by an intramolecular nucleophilic attack from a substituent on the cyclohexane ring to form a bicyclic system. The benzyloxymethyl group could be modified to contain the nucleophile, or a separate nucleophilic group could be introduced onto the cyclohexane ring. The formation of bridged polycycles via C-H bond insertion reactions of carbenes or nitrenes is another advanced strategy where a derivative of this compound could potentially serve as a precursor. nih.govnih.gov
| Synthetic Strategy | Key Transformation | Resulting Structure |
|---|---|---|
| Intramolecular Cycloaddition | Dehydration followed by Diels-Alder or [3+2] cycloaddition | Bridged or fused polycyclic system |
| Intramolecular Nucleophilic Substitution | Conversion of tertiary alcohol to a leaving group and subsequent cyclization | Bicyclic system |
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Benzyloxy Methyl Cyclohexan 1 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing precise information about the chemical environment of individual atoms. For 1-[(Benzyloxy)methyl]cyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized to unambiguously assign all proton and carbon signals and to establish the connectivity within the molecule.
¹H NMR spectroscopy offers critical information regarding the number of different types of protons and their neighboring environments. In a typical spectrum of this compound, distinct signals would be expected for the protons of the cyclohexyl ring, the benzylic methylene (B1212753) group, the aromatic ring of the benzyl (B1604629) group, the methylene group adjacent to the ether linkage, and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each group, while the chemical shift provides insight into their electronic environment. The multiplicity, or splitting pattern, of each signal reveals the number of adjacent protons, which is crucial for determining the connectivity of the molecular framework.
Table 1: Predicted ¹H NMR Data for this compound This table is based on predicted values and known chemical shifts for similar functional groups. Actual experimental values may vary.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Cyclohexyl (CH₂) | 1.20-1.80 | Multiplet | 10H |
| Hydroxyl (OH) | Variable (e.g., 2.0-3.0) | Singlet (broad) | 1H |
| Methylene (O-CH₂) | ~3.50 | Singlet | 2H |
| Benzylic (Ph-CH₂) | ~4.55 | Singlet | 2H |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aliphatic, aromatic, oxygen-bearing). For this compound, signals are expected for the carbons of the cyclohexyl ring, the quaternary carbon bearing the hydroxyl and hydroxymethyl groups, the methylene carbons of the benzyloxymethyl moiety, and the aromatic carbons of the benzyl group.
Table 2: Predicted ¹³C NMR Data for this compound This table is based on predicted values and known chemical shifts for similar functional groups. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Cyclohexyl (CH₂) | 22-40 |
| Quaternary Cyclohexyl (C-OH) | ~72 |
| Methylene (O-CH₂) | ~75 |
| Benzylic (Ph-CH₂) | ~73 |
| Aromatic (ipso-C) | ~138 |
To definitively establish the molecular structure, two-dimensional (2D) NMR techniques are employed.
Correlation Spectroscopy (COSY) is used to identify proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another. This is particularly useful for assigning the complex spin systems within the cyclohexyl ring.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton(s).
Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule, for example, by showing correlations between the benzylic protons and the aromatic carbons, or between the methylene protons and the quaternary carbon of the cyclohexyl ring.
Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Molecular Fingerprinting
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic cyclohexyl and methylene groups typically appear just below 3000 cm⁻¹, while the aromatic C-H stretches of the benzyl group are found just above 3000 cm⁻¹. A strong absorption band around 1100 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkage. The presence of the benzene (B151609) ring is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Alcohol) | 3200-3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-3000 | Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium to Weak |
| C-O Stretch (Ether) | 1050-1150 | Strong |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula of this compound with high accuracy by measuring its exact mass. The mass spectrum also reveals characteristic fragmentation patterns that can be used to confirm the structure. Common fragmentation pathways for this molecule would likely involve the loss of a water molecule from the alcohol, cleavage of the benzyl group (producing a prominent peak at m/z 91), and fragmentation of the cyclohexyl ring. Analysis of these fragments helps to piece together the molecular structure.
Elemental Analysis for Purity Assessment and Empirical Formula Confirmation
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in a purified sample of this compound. The experimentally determined percentages are compared with the theoretical values calculated from its molecular formula (C₁₄H₂₀O₂). A close agreement between the experimental and theoretical values serves as a crucial confirmation of the compound's empirical formula and is a strong indicator of its purity.
Table 4: Theoretical Elemental Composition of this compound (C₁₄H₂₀O₂)
| Element | Symbol | Atomic Weight | Percentage (%) |
|---|---|---|---|
| Carbon | C | 12.01 | 76.32 |
| Hydrogen | H | 1.008 | 9.15 |
Chromatographic Techniques for Purification and Purity Assessment (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))
The purification and purity assessment of this compound and its derivatives are critically dependent on a suite of chromatographic techniques. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, allowing for both the isolation of the target compound and the detection of impurities. The choice of technique is dictated by the scale of the separation, the volatility and polarity of the compounds, and the required level of analytical detail.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical method for the characterization of volatile and thermally stable compounds like this compound. In this technique, the sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer.
Research Findings: For analysis by GC-MS, this compound would typically be subjected to a derivatization step, such as silylation, to increase its volatility and thermal stability. benthamopen.com The gas chromatograph separates the components of the sample based on their boiling points and interactions with the stationary phase of the column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. nih.gov The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the benzyl group, the cyclohexanol (B46403) ring, and the loss of water. The purity of the sample can be assessed by the presence of any additional peaks in the chromatogram, which would indicate the presence of impurities.
Table 1: Representative GC-MS Parameters for the Analysis of this compound Derivative
| Parameter | Value |
| Column | TG-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | Initial temperature 150 °C for 5 min, then ramp to 295 °C at 3 °C/min, hold for 18 min |
| Ionization Energy | 70 eV |
| MS Transfer Line Temp | 280 °C |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purification and analysis of a broad range of compounds, including those that are not sufficiently volatile for GC-MS.
Research Findings: For a compound like this compound, a reverse-phase HPLC method would be highly suitable. sielc.comnih.gov In this mode, a non-polar stationary phase (such as C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. helixchrom.com The benzyloxymethyl group imparts significant non-polar character to the molecule, leading to retention on a C18 column. The purity of the compound is determined by integrating the peak area of the analyte and any impurity peaks in the chromatogram. By using a validated HPLC method, the percentage purity of this compound can be accurately determined. jocpr.com
Table 2: Illustrative HPLC Conditions for Purity Assessment of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and assessing purity. libretexts.org
Research Findings: In the context of this compound, TLC is an invaluable tool during its synthesis and purification. researchgate.net For example, it can be used to monitor the progress of the reaction between cyclohexanone (B45756) and a benzyloxymethylating agent. orgsyn.org A TLC plate, typically coated with silica gel (a polar stationary phase), is spotted with the reaction mixture alongside the starting materials. A non-polar mobile phase, such as a mixture of hexanes and ethyl acetate (B1210297), is used to develop the plate. sciencemadness.org The components separate based on their polarity; less polar compounds travel further up the plate. The resulting spots can be visualized, often using a UV lamp, as the benzyl group is UV-active. sciencemadness.org The purity of a sample of this compound can be qualitatively assessed by the presence of a single spot. libretexts.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound under specific TLC conditions.
Table 3: Typical TLC System for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Hexane:Ethyl Acetate (4:1, v/v) |
| Visualization | UV light (254 nm) |
| Expected Rf | ~0.4 (less polar than the diol starting material) |
Computational Chemistry and Theoretical Investigations of 1 Benzyloxy Methyl Cyclohexan 1 Ol Systems
Application of Quantum Chemical Methods for Electronic Structure and Reactivity Predictions.
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 1-[(Benzyloxy)methyl]cyclohexan-1-ol. By solving approximations of the Schrödinger equation, DFT can accurately model the electron density distribution, which is fundamental to a molecule's chemical properties.
Detailed research findings from DFT calculations on analogous systems, such as benzyl (B1604629) ethers and substituted cyclohexanols, allow for robust predictions regarding the electronic characteristics of this compound. For instance, the oxygen atoms in the hydroxyl and ether groups are expected to be regions of high electron density, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group will be electron-deficient, rendering it acidic.
The electronic structure dictates the molecule's reactivity. Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For this compound, the HOMO is likely localized on the oxygen atoms and the benzene (B151609) ring, while the LUMO is expected to be distributed over the antibonding orbitals of the cyclohexyl and benzyl moieties.
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)*
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, prone to donation in reactions. |
| LUMO Energy | 1.2 eV | Represents the energy of the lowest energy unoccupied orbitals, available to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests high kinetic stability. |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions.
While quantum chemical methods provide detailed electronic information, they are computationally expensive for large systems or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational landscape and intermolecular interactions of this compound.
MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry. This allows for rapid energy minimization and the identification of stable conformers. For this compound, the cyclohexane (B81311) ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The substituents, the hydroxyl group and the (benzyloxy)methyl group, can be in either axial or equatorial positions. Due to steric hindrance, the bulkier (benzyloxy)methyl group is strongly preferred in the equatorial position to minimize 1,3-diaxial interactions. pressbooks.pubquimicaorganica.org
MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion, MD can simulate the vibrations, rotations, and conformational changes of the molecule, as well as its interactions with solvent molecules or other species. An MD simulation of this compound in a solvent like water would reveal the dynamics of hydrogen bonding between the hydroxyl group and water molecules, as well as the hydrophobic interactions of the benzyl and cyclohexyl groups.
Table 2: Relative Energies of Key Conformers of this compound from Molecular Mechanics (MMFF94)
| Conformer (Substituent Positions) | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Equatorial -(CH2)OBn, Equatorial -OH | 0.0 | ~98% |
| Axial -(CH2)OBn, Equatorial -OH | > 5.0 | < 1% |
| Equatorial -(CH2)OBn, Axial -OH | ~0.5 | ~2% |
Note: This data is representative and based on established principles of conformational analysis of substituted cyclohexanes. libretexts.org
Predictive Modeling of Spectroscopic Data to Aid Experimental Characterization.
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound or to interpret complex experimental spectra. For this compound, the most relevant spectroscopic techniques are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
The prediction of NMR chemical shifts can be achieved with high accuracy using quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scilit.comnih.gov By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data. This is particularly useful for assigning the signals in the ¹H and ¹³C NMR spectra of complex molecules like this compound, where overlapping signals can make interpretation challenging.
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. The calculated frequencies correspond to the various vibrational modes of the molecule, such as the stretching and bending of bonds. These can be compared to the experimental IR spectrum to identify characteristic functional groups. For instance, the O-H stretching frequency of the hydroxyl group and the C-O stretching frequencies of the ether and alcohol moieties can be predicted.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (DFT/GIAO)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C(cyclohexane)-OH | 72.5 |
| C(cyclohexane)-CH₂ | 40.1 |
| -CH₂-O- | 75.3 |
| O-CH₂-Ph | 70.8 |
Note: These are hypothetical predicted values based on computational studies of analogous structures. Actual experimental values may vary.
Mechanistic Elucidation of Key Transformations via Computational Approaches.
Computational chemistry provides a powerful lens through which to study the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the activation energies associated with each step. This information is crucial for understanding reaction pathways and for designing more efficient synthetic routes.
A key transformation involving this compound could be its dehydration to form an alkene or its oxidation. For example, in a dehydration reaction, computational methods could be used to explore different possible pathways, such as E1 and E2 mechanisms. The calculations would involve locating the transition state structures for each pathway and determining their relative activation energies. This would allow for a prediction of the major and minor products under different reaction conditions.
For an oxidation reaction, computational studies could help to elucidate the role of the oxidant and to understand the selectivity of the reaction. For instance, if the hydroxyl group is oxidized to a ketone, computational methods could model the interaction of the oxidizing agent with the alcohol and calculate the energy barrier for the hydrogen abstraction step.
Table 4: Calculated Activation Energies for a Hypothetical Dehydration Reaction of this compound
| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |
|---|---|---|
| E1 Mechanism | Formation of carbocation | 25.4 |
Note: The data presented is for a hypothetical reaction and serves to illustrate the application of computational methods in mechanistic studies.
Emerging Research Frontiers and Future Prospects for 1 Benzyloxy Methyl Cyclohexan 1 Ol Chemistry
Development of Novel Catalytic and Asymmetric Synthetic Pathways
The synthesis of structurally complex tertiary alcohols such as 1-[(Benzyloxy)methyl]cyclohexan-1-ol, particularly in an enantiomerically pure form, remains a significant challenge in organic synthesis. researchgate.net The presence of a quaternary carbon stereocenter in the chiral version of this molecule necessitates advanced synthetic strategies. nih.govnih.gov Future research will likely focus on overcoming the steric hindrance associated with the cyclohexyl ring and the benzyloxymethyl group.
Catalytic Pathways: Novel catalytic methods for the construction of the this compound scaffold could involve the targeted hydroxymethylation of a cyclohexanone (B45756) precursor, followed by benzylation and subsequent Grignard-type addition or related nucleophilic attack. Organocatalytic approaches, which have proven effective for the α-hydroxymethylation of ketones like cyclopentanone (B42830) using aqueous formaldehyde, could be adapted for this purpose. nih.gov
Asymmetric Synthesis: The creation of chiral this compound is a key frontier. Asymmetric allylic alkylation (AAA) has proven to be a powerful method for the enantioselective formation of molecules with quaternary carbon centers. nih.govresearchgate.net Future work might explore the desymmetrization of precursor molecules, such as appropriately substituted cyclohexanones, using chiral catalysts to introduce the necessary stereochemistry. nih.govnih.gov Organocatalytic domino or cascade reactions have also emerged as a powerful strategy for creating complex cyclohexanes with multiple stereocenters in a single, efficient process. nih.gov
| Synthetic Strategy | Potential Catalyst/Reagent | Desired Outcome | Key Challenge |
| Asymmetric Aldol (B89426) Reaction | Chiral Lewis Acids or Proline-derived organocatalysts | Enantioselective formation of a hydroxymethylated cyclohexanone precursor | Controlling stereoselectivity at the quaternary center |
| Desymmetrization of Dienones | Chiral Amine/Transition Metal Dual Catalysis | Creation of a chiral cyclohexanone intermediate nih.govnih.gov | Synthesis of suitable symmetric precursors |
| Catalytic Enantioselective Cyanosilylation | Bifunctional Cyanating Reagents | Access to chiral tertiary cyanohydrins as versatile precursors chinesechemsoc.org | Steric hindrance from the cyclohexyl ring |
| Asymmetric Allylic Alkylation (AAA) | Transition Metal Catalysts with Chiral Ligands | Construction of the quaternary stereocenter with high enantioselectivity nih.govresearchgate.net | Development of suitable allylic substrates |
Exploration of Photochemical and Electrochemical Transformations
The functional groups within this compound—the benzyl (B1604629) ether and the tertiary alcohol—offer opportunities for selective transformations using light or electricity. These methods provide mild and often unique reaction pathways compared to traditional thermal methods.
Photochemical Reactions: The benzyl ether group is known to be a photoremovable protecting group. organic-chemistry.org Recent advancements have demonstrated the visible-light-mediated oxidative cleavage of benzyl ethers using photocatalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.orgnih.govresearchgate.net This allows for the selective debenzylation of the molecule to reveal a primary alcohol, 1-(hydroxymethyl)cyclohexan-1-ol, under mild conditions, which would be a valuable synthetic intermediate. Furthermore, the cyclohexanol (B46403) core itself can be subject to photochemical reactions. While tertiary alcohols are generally resistant to oxidation, the cyclohexanone ring, a potential precursor or derivative, exhibits rich photochemistry, including ring-opening and isomerization reactions upon UV irradiation. researchgate.netacs.org
Electrochemical Transformations: Electrocatalytic methods are an emerging green alternative for oxidation reactions. While the tertiary alcohol in this compound is resistant to direct oxidation, electrochemical methods could be employed on its precursor molecules or derivatives. chemguide.co.uk For instance, the electrochemical oxidation of secondary alcohols to ketones is a well-established process. mst.edu Furthermore, electrochemical methods using mediators like 4-acetamido-TEMPO (ACT) have been developed for the efficient oxidation of primary alcohols and aldehydes to carboxylic acids in aqueous solutions at room temperature. osti.govacs.org Such a strategy could be applied to the primary alcohol unmasked via photochemical debenzylation.
| Transformation Type | Reagents/Conditions | Potential Product | Advantage |
| Photochemical Debenzylation | Visible Light, DDQ (catalytic) acs.orgnih.gov | 1-(Hydroxymethyl)cyclohexan-1-ol | Mild conditions, high functional group tolerance |
| Electrochemical Oxidation (of debenzylated product) | 4-Acetamido-TEMPO (ACT) catalyst, electrolysis osti.govacs.org | 1-Hydroxycyclohexane-1-carboxylic acid | Green chemistry, avoids harsh chemical oxidants |
| Photochemical Ring Modification | UV irradiation, sensitizer (B1316253) researchgate.netnih.gov | Isomerized or ring-opened products | Access to novel molecular scaffolds |
Expansion of Applications in Materials Science
The rigid cyclohexyl core combined with the flexible benzyloxymethyl side chain gives this compound properties that could be valuable in materials science. Cyclohexanol itself is a key feedstock in the polymer industry, primarily as a precursor to nylons and various plasticizers. wikipedia.org
The molecule could serve as a monomer or a modifying agent in polymer synthesis. The hydroxyl group provides a reactive site for incorporation into polyesters or polyurethanes. For example, cyclohexene (B86901) oxide (CHO) and its derivatives are used in ring-opening polymerizations to create polymers with specific thermal properties. acs.org The presence of the benzyloxy group could enhance the thermal stability or modify the refractive index of the resulting polymer. Copolymers with pendant benzyloxy groups have been synthesized and subsequently modified to introduce other functionalities. nih.gov
Furthermore, highly substituted cyclohexanol derivatives have been investigated for their biological activities, suggesting that polymers incorporating this moiety could have applications in biomedical materials. azjm.org The compound could also be used as a plasticizer, similar to how dicyclohexyl phthalate (B1215562) is used, potentially offering unique solubility and compatibility properties with various polymers. wikipedia.orggoogle.com
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
Modern chemical synthesis is increasingly moving towards continuous flow and automated processes to improve efficiency, safety, and scalability. amt.ukmt.com These technologies are highly applicable to the future synthesis and study of this compound.
Flow Chemistry: Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of tertiary alcohols from ketones using Grignard reagents, a key step in producing the target molecule, can be significantly improved in flow reactors. nih.govvapourtec.com Photochemical reactions also benefit greatly from flow systems, which ensure uniform irradiation of the reaction mixture, leading to higher efficiency and selectivity. acs.orgvapourtec.com The visible-light-mediated cleavage of the benzyl ether in this compound could be significantly accelerated, reducing reaction times from hours to minutes in a continuous-flow setup. acs.orgnih.gov
Automated Synthesis: Automated synthesis platforms enable the rapid preparation and screening of a library of compounds. eubopen.org By integrating an automated synthesizer with flow reactors, researchers could efficiently explore a wide range of reaction conditions for the synthesis of this compound. Furthermore, this platform could be used to create a series of derivatives by varying the substituents on the cyclohexyl or benzyl rings, allowing for a systematic investigation of structure-activity relationships for applications in materials science or medicinal chemistry. The synthesis of complex alcohols can be streamlined through sequential, automated oxidation and addition reactions. youtube.com This high-throughput approach would accelerate the discovery of novel properties and applications for this class of molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(Benzyloxy)methyl]cyclohexan-1-ol, and how can the product be characterized?
- Methodological Answer : The compound is typically synthesized via benzyl ether protection of a cyclohexanol derivative. For example, gold-catalyzed reactions (e.g., NaAuCl₄·2H₂O in solvents like THF or DCM) are effective for introducing the benzyloxy group . Characterization involves ¹H/¹³C NMR to confirm the cyclohexanol backbone and benzyloxy substitution (e.g., δ ~4.50 ppm for benzyl CH₂ and δ ~70–75 ppm for ether carbons) . HRMS (e.g., [M + Na]⁺) validates the molecular formula .
Q. How can researchers distinguish between this compound and its dehydration product cyclohexene derivatives?
- Methodological Answer : Use bromine water or KMnO₄ tests : the alcohol remains colorless, while cyclohexene derivatives decolorize bromine (addition reaction) or oxidize to diols (purple→brown precipitate) . IR spectroscopy can also differentiate O–H stretches (~3200–3600 cm⁻¹) for alcohols versus C=C stretches (~1650 cm⁻¹) for alkenes .
Q. What role does this compound serve as an intermediate in organic synthesis?
- Methodological Answer : The benzyloxy group acts as a protecting group for the alcohol, enabling subsequent reactions (e.g., oxidation of other functional groups without interference). Deprotection via hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/MeOH) regenerates the free alcohol .
Advanced Research Questions
Q. What strategies are effective for optimizing the stereochemical outcome in the synthesis of this compound?
- Methodological Answer : Stereocontrol requires chiral catalysts (e.g., Au(I) complexes with chiral ligands) or chiral auxiliaries during benzylation. Post-synthesis, chiral HPLC or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can analyze enantiomeric excess. Refer to stereochemical studies of analogous cyclohexanol derivatives for guidance .
Q. How can contradictory data regarding reaction yields in different solvent systems be resolved when synthesizing benzyloxy-substituted cyclohexanols?
- Methodological Answer : Systematically vary solvents (polar aprotic vs. nonpolar) and catalyst loadings (e.g., 0.01–0.0001 equiv NaAuCl₄) while monitoring reaction progress via TLC or GC-MS . For example, DCM may favor faster kinetics than THF due to higher dielectric constant . Kinetic studies (Arrhenius plots) can identify temperature-dependent yield discrepancies .
Q. What precautions are necessary for long-term storage of this compound to prevent peroxide formation?
- Methodological Answer : Cyclohexanol derivatives are prone to peroxide formation upon prolonged storage. Store under inert atmosphere (N₂/Ar) in amber glass, add stabilizers (e.g., BHT), and test periodically using iodide-starch paper or FeSO₄ titration .
Q. What are the mechanistic considerations for the acid-catalyzed cleavage of the benzyloxy group in this compound?
- Methodological Answer : Acid (e.g., HCl/MeOH) protonates the ether oxygen, forming an oxonium ion. Nucleophilic attack by water or methanol leads to cleavage, regenerating the cyclohexanol. Monitor intermediates via in situ NMR or LC-MS . Competing pathways (e.g., carbocation rearrangements) may require trapping agents (e.g., NaBH₄) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
